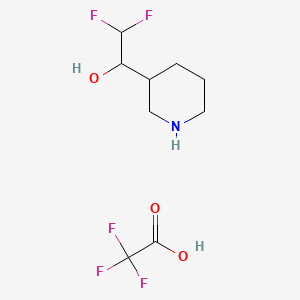
2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol; trifluoroacetic acid is a fluorinated alcohol compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is often used as an intermediate in the synthesis of other compounds and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol typically involves the reaction of piperidine with 2,2-difluoroethanol in the presence of a catalyst. The product is then purified using chromatography. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or diethyl ether to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biological activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique chemical structure plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(piperidin-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the piperidine ring.
2-(piperazin-1-yl)ethan-1-ol: Another related compound with a different nitrogen-containing ring structure.
Uniqueness
2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol is unique due to its specific fluorination pattern and the position of the piperidine ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14F5NO3 |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
2,2-difluoro-1-piperidin-3-ylethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13F2NO.C2HF3O2/c8-7(9)6(11)5-2-1-3-10-4-5;3-2(4,5)1(6)7/h5-7,10-11H,1-4H2;(H,6,7) |
InChI Key |
LQSUUUDVZLNNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride](/img/structure/B13450771.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B13450775.png)




